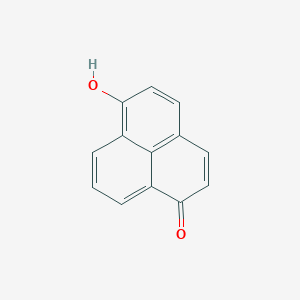

6-Hydroxy-1H-phenalen-1-one

Description

Overview of the Phenalenone Chemical Class in Organic Chemistry

Phenalenones are a distinct class of organic compounds characterized by a fused three-ring system of hydroxyl-perinaphthenones. researchgate.netrsc.org This structural framework is a type of oxygenated polycyclic aromatic hydrocarbon that includes a ketone moiety. nih.gov Many phenalenones are natural products, classified as polyketides, and have been isolated from various fungi and higher plants. researchgate.netrsc.orgnih.gov In nature, they are thought to function as phytoalexins, providing defense against pathogens. nih.govencyclopedia.pubresearchgate.net

The phenalenone nucleus is known for its chemical stability and rich nucleophilic character, which has spurred extensive research into the synthesis of numerous derivatives. researchgate.net These compounds are recognized for their diverse and significant biological activities, including antimicrobial, anticancer, and cytotoxic properties. researchgate.netrsc.orgontosight.ai The unique electronic and photophysical properties of the phenalenone system also make it a subject of interest for various chemical applications. encyclopedia.pub

Significance of the Hydroxyl Group at the 6-Position in 1H-Phenalen-1-one Derivatives

The position and nature of substituents on the phenalenone skeleton profoundly influence the molecule's physical, chemical, and biological properties. ontosight.airesearchgate.net The hydroxyl group (-OH) is a key functional group that can alter a compound's polarity, solubility, and its ability to engage in hydrogen bonding. ontosight.aiontosight.ai

Specifically for 6-Hydroxy-1H-phenalen-1-one, the hydroxyl group at the 6-position is significant for modulating its electronic and photophysical characteristics. ontosight.ai Research on related compounds has shown that introducing an alkoxy (a derivative of a hydroxyl group) substituent at the 6-position of the phenalenone framework leads to a redshift in the compound's light absorption spectrum. researchgate.netacs.org This suggests that the hydroxyl group at this specific location plays a crucial role in the molecule's interaction with light. Furthermore, the presence of electron-donating groups, such as an amine at the 6-position, has been shown to shift the absorption spectrum to longer wavelengths, which can be critical for applications like photodynamic therapy. acs.org The hydroxyl group's ability to participate in hydrogen bonding may also influence how the compound interacts with biological targets. ontosight.ai

| Property | Value |

|---|---|

| CAS Number | 3352-82-7 molbase.comchemicalbook.comlookchem.com |

| Molecular Formula | C13H8O2 molbase.comlookchem.com |

| Molecular Weight | 196.201 g/mol molbase.com |

| Synonyms | 6-Hydroxyphenalenone, 6-Hydroxy-perinaphthenon molbase.com |

Historical Context and Evolution of Research on Phenalenone Systems

The study of phenalenones has a history rooted in natural product chemistry. The first report of a phenalenone derivative isolated from a fungal source dates back to 1955. nih.gov Early research focused on the isolation and structural elucidation of these compounds from various natural sources, such as fungi and plants. researchgate.netrsc.org

Over the decades, the scope of phenalenone research has expanded significantly. Chemists have developed numerous synthetic routes to create a wide array of phenalenone derivatives, which are not found in nature, to explore their potential. rsc.orgnih.gov This has led to the discovery of their broad biological potential, including antimicrobial and anticancer activities. rsc.orgmdpi.com A major evolution in the research has been the investigation of their unique photophysical properties. encyclopedia.pub Phenalenone and its derivatives are now recognized as highly efficient photosensitizers, capable of producing singlet oxygen with high quantum yields upon light irradiation, a property that is central to their application in photodynamic therapy. nih.govresearchgate.net The term "radical" was first introduced in organic chemistry by A.L. Lavoisier in 1789, and the study of carbon-centered radicals, which includes the phenalenyl system, has been a long-standing area of interest. gla.ac.uk

Interdisciplinary Relevance of this compound in Chemical Biology and Materials Science

The unique properties of the phenalenone scaffold have established its relevance across multiple scientific disciplines, particularly in chemical biology and materials science. ontosight.aiontosight.ai

In chemical biology , phenalenone derivatives are explored for their therapeutic potential. They are of great interest as lead compounds in synthetic organic chemistry due to the stability of their anions, radicals, and cations. encyclopedia.pub Their ability to act as photosensitizers is being harnessed for photodynamic therapy (PDT) against cancer and microbial infections. acs.orgacs.org The introduction of a hydroxyl group, as in this compound, can modulate these photosensitizing properties. ontosight.airesearchgate.net Furthermore, phenalenone derivatives have been investigated for a wide range of bioactivities, including cytotoxic, antimicrobial, antioxidant, and anti-HIV properties, as well as the inhibition of various enzymes. encyclopedia.pub

In materials science , the photophysical properties of phenalenones are highly valuable. functmaterials.org.ua Their strong absorption and emission characteristics are being explored for applications in organic light-emitting diodes (OLEDs). ontosight.ai The stability and reactivity of the phenalenone core make it a versatile building block for novel organic materials. functmaterials.org.ua The covalent bonding of phenalenone dyes into polymer chains has been shown to significantly increase their photostability, which is a critical factor for the longevity of organic materials. functmaterials.org.ua Research into functionalized 6-alkoxy phenalenones has highlighted their potential as singlet oxygen photosensitizers for various chemical transformations. acs.org

Structure

3D Structure

Properties

CAS No. |

3352-82-7 |

|---|---|

Molecular Formula |

C13H8O2 |

Molecular Weight |

196.20 g/mol |

IUPAC Name |

6-hydroxyphenalen-1-one |

InChI |

InChI=1S/C13H8O2/c14-11-6-4-8-5-7-12(15)10-3-1-2-9(11)13(8)10/h1-7,14H |

InChI Key |

RTFXINFACWRPDI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)C=C3)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 6 Hydroxy 1h Phenalen 1 One

Established Synthetic Routes to the Phenalenone Core

The construction of the tricyclic phenalenone framework is a key step in the synthesis of its various derivatives. Several methodologies have been established, with Friedel-Crafts acylation and oxidative cyclization pathways being among the most prominent. acs.orgacs.org

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a classical and versatile method for forming carbon-carbon bonds on aromatic rings, and it has been effectively applied to the synthesis of the phenalenone core. acs.orgresearchgate.netgla.ac.uk This approach typically involves the reaction of an aromatic precursor, such as a naphthalene (B1677914) derivative, with an acylating agent in the presence of a Lewis acid catalyst. acs.org

A common strategy involves the acylation of naphthalene with cinnamoyl chloride using aluminum chloride (AlCl₃) as the catalyst. acs.org This reaction proceeds through an initial acylation, followed by an intramolecular Michael addition, ultimately leading to the cyclized phenalenone structure. acs.org Another variation employs the acylation of naphthalene derivatives with acetyl chloride, which forms a diketone intermediate that subsequently cyclizes to yield the phenalenone core. The efficiency of these reactions can be influenced by factors such as the choice of solvent, reaction temperature, and the specific Lewis acid used. gla.ac.uk For instance, the use of dichloromethane (B109758) as a solvent and conducting the reaction at room temperature are common parameters.

More recent advancements have utilized microwave irradiation to accelerate the Friedel-Crafts acylation, significantly reducing reaction times from hours to minutes and improving yields. Intramolecular Friedel-Crafts acylation of precursors like lactones in the presence of polyphosphoric acid has also been reported as a viable route to specific phenalenone derivatives. acs.org

Oxidative Cyclization Pathways

Oxidative cyclization represents another important strategy for constructing the phenalenone core. These pathways often mimic biosynthetic routes where polyketide precursors undergo a series of cyclization and oxidation steps. nih.govnih.gov In a laboratory setting, this can be achieved through various chemical and enzymatic methods.

One approach involves the direct oxidation of a pre-formed polycyclic hydrocarbon precursor. For example, phenalene (B1197917) can be oxidized to phenalenone using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in an acidic medium. This method typically requires reflux conditions to drive the reaction to completion.

In nature, the biosynthesis of phenalenones often involves a complex cascade of enzymatic reactions. nih.gov Fungal polyketide synthases (PKSs) and flavin-dependent monooxygenases (FMOs) play a crucial role. acs.orgnih.gov The PKS catalyzes the initial cyclization of a linear polyketide precursor to form an intermediate, which is then further transformed by the FMO through oxidative processes to yield the final phenalenone core. nih.gov This biosynthetic strategy highlights the power of enzymatic catalysis in achieving selective and efficient cyclizations.

Targeted Synthesis of 6-Hydroxy-1H-phenalen-1-one

The introduction of a hydroxyl group at the 6-position of the phenalenone core is a key derivatization that can significantly impact the molecule's biological activity and chemical properties. ontosight.airesearchgate.net This can be achieved by either incorporating the hydroxyl group into a precursor before cyclization or by direct hydroxylation of the pre-formed phenalenone ring system.

Hydroxylation of Precursors at the 6-Position

The synthesis of this compound can be strategically accomplished by introducing the hydroxyl group at the desired position on a precursor molecule that is then subjected to cyclization to form the final phenalenone structure. This approach allows for greater control over the regioselectivity of the hydroxylation.

Chemical oxidation provides a direct method for introducing a hydroxyl group onto an aromatic ring. While the direct hydroxylation of the phenalenone core at the 6-position using common oxidizing agents can be challenging due to the potential for over-oxidation and the formation of multiple isomers, the controlled oxidation of a suitable precursor is a viable strategy. For instance, the oxidation of a precursor molecule already containing the basic phenalenone skeleton but lacking the 6-hydroxyl group can be achieved using oxidizing agents like hydrogen peroxide (H₂O₂) under acidic conditions. The reaction conditions, such as pH and temperature, must be carefully optimized to favor the desired hydroxylation and minimize side reactions.

Enzymatic hydroxylation offers a highly selective and environmentally friendly alternative to chemical methods. nih.gov Enzymes, particularly from microbial sources, are known to catalyze the specific hydroxylation of aromatic compounds. nih.govmdpi.com In the context of phenalenone biosynthesis, various enzymes are responsible for post-modification of the core structure, including hydroxylation. nih.govresearchgate.net

For example, the biosynthesis of herqueinone (B1223060), a related phenalenone, involves an oxidoreductase, PhnG, which catalyzes the hydroxylation at the C6 position of a precursor molecule. uniprot.org This enzymatic step highlights the potential for using isolated enzymes or whole-cell biocatalysts to achieve the targeted synthesis of this compound. nih.gov The use of cytochrome P450 monooxygenases and other hydroxylases from microorganisms presents a promising avenue for the development of efficient and selective biocatalytic processes for the production of hydroxylated phenalenones. mdpi.com

Modular Synthetic Approaches to Substituted 6-Hydroxyphenalenones

Modular synthetic strategies offer a versatile and efficient way to construct complex molecules by assembling pre-functionalized building blocks. chemrxiv.orgyoutube.com This approach is particularly valuable for creating libraries of substituted 6-hydroxyphenalenones, allowing for the systematic tuning of their physicochemical properties.

Suzuki Cross-Coupling Methodologies

The Suzuki cross-coupling reaction has emerged as a powerful tool for the synthesis of substituted 6-hydroxyphenalenones. scirp.orgwikipedia.org This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. wikipedia.org In the context of phenalenone synthesis, this methodology allows for the introduction of various aryl substituents onto the phenalenone core. sdu.dkthieme-connect.comdntb.gov.ua

A key strategy involves the use of a dihalogenated phenalenone precursor, which can then undergo sequential or simultaneous Suzuki coupling reactions to introduce aryl groups at specific positions. For instance, a modular synthesis of 2,5-diaryl 6-hydroxyphenalenone derivatives has been developed based on the Suzuki cross-coupling of arylboronic acid precursors with a dibrominated and protected phenalenone intermediate. sdu.dkthieme-connect.comthieme-connect.comardc.edu.au This approach provides a flexible route to a range of derivatives with tailored electronic and photophysical properties. thieme-connect.comardc.edu.au

Table 1: Key Features of Suzuki Cross-Coupling in 6-Hydroxyphenalenone Synthesis

| Feature | Description |

| Catalyst | Typically a palladium complex, such as Pd(PPh₃)₄. scirp.org |

| Coupling Partners | Arylboronic acids and halogenated phenalenone precursors. sdu.dkthieme-connect.comdntb.gov.ua |

| Key Intermediate | Dihalogenated phenalenone derivatives serve as versatile platforms for introducing aryl groups. sdu.dkthieme-connect.com |

| Advantages | High efficiency, functional group tolerance, and modularity, allowing for the synthesis of diverse derivatives. chemrxiv.orgscirp.org |

Synthesis of 2,5-Diaryl 6-Hydroxyphenalenone Derivatives

The synthesis of 2,5-diaryl 6-hydroxyphenalenone derivatives has been a particular focus due to the significant influence of substituents at these positions on the molecule's electronic structure. thieme-connect.comthieme-connect.com A modular approach has been successfully demonstrated, starting from a dibrominated and protected dihydrophenalenone precursor, specifically 5,8-dibromo-2-(tert-butyl)-4,9-dimethoxy-2,3-dihydro-1H-phenalen-1-one. sdu.dkthieme-connect.comthieme-connect.comardc.edu.au

The synthesis proceeds through a Suzuki cross-coupling reaction with the desired arylboronic acids. sdu.dkthieme-connect.comdntb.gov.ua This is followed by a reduction and deprotection sequence to yield the final 2,5-diaryl 6-hydroxyphenalenone products. sdu.dkthieme-connect.comthieme-connect.comardc.edu.au This method has been used to create a series of molecules, including those with terminal methylsulfanyl anchor groups, which are of interest for applications in single-molecule junctions. sdu.dkthieme-connect.comardc.edu.au

Rearrangement Reactions for Phenalenone Skeleton Formation

An alternative and intriguing approach to constructing the phenalenone skeleton involves rearrangement reactions. A notable example is the serendipitously discovered acid-catalyzed rearrangement of dinaphthyl ketones that possess appropriately positioned hydroxyl groups. nih.govacs.orgacs.org This unusual reaction results in the formation of phenalenone derivatives. nih.govacs.orgacs.org

The mechanism of this transformation is noteworthy as it involves the division of naphthalene rings to form one phenalenone ring and one benzene (B151609) ring. nih.govacs.org The structures of the intermediates in this reaction have been elucidated using 1H NMR measurements. nih.govacs.org Although the scope of this particular rearrangement has been found to be somewhat limited, it provides a unique and direct route to the phenalenone core. nih.govacs.orgacs.org The phenalenones generated through this method are valuable as key intermediates for the synthesis of natural products and functional materials. nih.govacs.orgacs.org

Derivatization Strategies from this compound and Related Phenalenones

Once the this compound core is synthesized, further functionalization can be achieved through various derivatization strategies. These modifications are crucial for fine-tuning the properties of the molecule for specific applications.

Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a fundamental concept in organic synthesis that involves the transformation of one functional group into another. ub.edusolubilityofthings.comorganic-chemistry.org This allows for the introduction of a wide range of chemical moieties onto the phenalenone scaffold.

The introduction of amine, carboxylic acid, alcohol, and azide (B81097) functionalities onto the 6-hydroxyphenalenone framework significantly expands its chemical diversity and potential applications. These groups can serve as handles for further conjugation or can directly impart desired biological or material properties.

Amines: The introduction of an amine group can be achieved through various methods. For instance, a carboxylic acid can be converted to an amine via a Schmidt reaction with hydrazoic acid. byjus.com Alternatively, reductive amination of a ketone precursor could be employed. The resulting amines can be primary, secondary, or tertiary, each offering different possibilities for further derivatization.

Carboxylic Acids: Carboxylic acid moieties can be introduced by oxidation of a primary alcohol or an aldehyde group attached to the phenalenone ring. Another approach involves the hydrolysis of a nitrile group.

Alcohols: Alcohols can be introduced through the reduction of a corresponding ketone or aldehyde. The hydroxyl group is less nucleophilic than amines or thiols, which can present challenges but also opportunities for selective reactions. nih.gov

Azides: Azide groups can be introduced from alcohols using reagents like a mixture of triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and sodium azide. nih.gov Carbonyl azides can also be used, which can then rearrange to form isocyanates, providing a route to derivatize alcohols and phenols. thermofisher.com Vinyl azides have also been utilized as precursors for primary amines. chemsoc.org.cn

Sulfonation Reactions

The introduction of a sulfonate group onto the phenalenone skeleton is a key functionalization strategy, primarily aimed at increasing water solubility. Research on the sulfonation of the parent compound, 1H-phenalen-1-one, provides critical insights into this process.

Detailed Research Findings: A significant study revisited the sulfonation of 1H-phenalen-1-one, clarifying previous structural assignments. researchgate.net Treatment of 1H-phenalen-1-one with 95% sulfuric acid at high temperatures (180 °C) for an extended period (2 days) results in a highly water-soluble red dye. researchgate.net Initial reports under similar conditions suggested that the sulfonation occurred at the 2-position. researchgate.net However, detailed 1H NMR spectroscopic analysis, including 1H–1H spin-decoupling and steady-state NOE-difference experiments, conclusively demonstrated that the product is actually 1H-phenalen-1-one-5-sulfonate. researchgate.net This finding is crucial for predicting the outcome of sulfonation on substituted phenalenones and for the rational design of water-soluble derivatives.

| Reactant | Reagent | Conditions | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| 1H-phenalen-1-one | 95% H₂SO₄ | 180 °C, 2 days | 1H-phenalen-1-one-5-sulfonate | Correction of previous literature; sulfonation occurs at the C-5 position, not C-2. | researchgate.net |

Synthesis of Multi-Substituted Phenalenone Analogs

Creating phenalenone analogs with multiple substituents allows for the fine-tuning of their electronic and physical properties. Key strategies include cross-coupling reactions and Grignard additions to introduce aryl and other groups onto the phenalenone core.

Detailed Research Findings: A modular synthetic route has been developed for 2,5-diaryl 6-hydroxyphenalenone derivatives. sdu.dkthieme-connect.com This method utilizes a Suzuki cross-coupling reaction, where aryl boronic acids are coupled with a dibrominated phenalenone precursor, specifically 5,8-dibromo-2-(tert-butyl)-4,9-dimethoxy-2,3-dihydro-1H-phenalen-1-one. sdu.dkthieme-connect.com This is followed by a reduction and deprotection sequence to yield the target 2,5-diaryl 6-hydroxyphenalenone. sdu.dkthieme-connect.com

Another approach focuses on introducing substituents at the 9-position. The synthesis of 9-phenyl substituted phenalenone analogs has been achieved, demonstrating the versatility of modifying this position. researchgate.net A common method for creating 9-C-substituted phenalenones is through a Michael-type Grignard addition. gla.ac.uk

| Target Positions | Synthetic Method | Key Precursor/Reagent | Example Product | Reference |

|---|---|---|---|---|

| C-2, C-5 | Suzuki cross-coupling | 5,8-dibromo-2-(tert-butyl)-4,9-dimethoxy-2,3-dihydro-1H-phenalen-1-one and aryl boronic acids | 2,5-Diaryl 6-hydroxyphenalenone | sdu.dkthieme-connect.com |

| C-9 | Michael-type Grignard addition | Arylmagnesium bromides | 9-Aryl-1H-phenalen-1-one | gla.ac.uk |

| C-2, C-9 | Multi-step synthesis | Varies | 2-Hydroxy, 9-phenyl substituted phenalenone | researchgate.net |

Formation of Phenalenone Dimers and Dyads

Phenalenyl radicals, derived from phenalenone, exhibit a strong tendency to associate, forming dimers and other aggregates with interesting magnetic and electrical properties. nih.gov The two primary modes of aggregation are σ-bond formation and π-stacking. nih.gov

Detailed Research Findings: Computational and experimental studies have explored the energetics of dimer formation. The self-association of a phenalenyl radical can lead to a σ-dimer, where the two units are connected by a C-C σ-bond. researchgate.net This bond is unusually weak, with a calculated bond dissociation enthalpy of approximately 16 kcal/mol, a value supported by experimental measurements of 14 kcal/mol. researchgate.net The weakness of this bond is attributed to the loss of aromatic stabilization energy upon rehybridization of the carbon atoms. researchgate.net For many phenalenyl derivatives, this σ-dimerization is energetically preferred over π-dimerization. researchgate.net

The alternative aggregation mode is through π-stacking, which leads to the formation of "pancake" multicenter bonds. nih.gov The strength of this π-stacking interaction is highly dependent on the substituents on the phenalenyl rings. nih.gov The formation of π-dimers can proceed directly from monomers or in a stepwise fashion via σ-dimer intermediates. nih.gov

Beyond self-association, complex hybrid phenalenone dimers have been isolated from natural sources. One such example is talaropinophilone, a heterodimer composed of an oxyphenalenone monomer linked to a naphthopyrone monomer. nih.gov

| Dimer Type | Bonding Interaction | Characteristics | Formation Pathway | Reference |

|---|---|---|---|---|

| σ-Dimer | C-C sigma bond | Energetically preferred for many derivatives; weak bond (14-16 kcal/mol). researchgate.net | Direct association of radicals. | nih.govresearchgate.net |

| π-Dimer | π-stacking ("pancake" bonds) | Strength is substituent-dependent; can have diradicaloid character. nih.gov | Concerted path from monomers or stepwise via σ-dimers. nih.gov | nih.gov |

| Hybrid Dimer (e.g., Talaropinophilone) | Covalent linkage between different monomers | Naturally occurring complex structures. nih.gov | Biosynthesis. | nih.gov |

Development of Nitrogenous Phenalenone Derivatives

Incorporating nitrogen atoms into the phenalenone structure opens avenues to new derivatives with potentially novel biological and chemical properties. mdpi.com These can be sourced from nature or created through targeted synthesis.

Detailed Research Findings: Unusual nitrogenous phenalenone derivatives have been isolated from the marine-derived fungus Coniothyrium cereale. mdpi.comnih.gov These include complex heterodimers where a sterol moiety is condensed with a phenalenone derivative. mdpi.com In one such structure, the linkage occurs through a NH bridge between C-5' of the sterol and C-6 of the phenalenone. mdpi.com Another unique natural product features an unprecedented imine functionality between two carbonyl groups, forming an oxepane-imine-dione ring system. nih.gov

Synthetic routes to nitrogenous phenalenones have also been developed. A versatile starting material is 2-(chloromethyl)-1H-phenalen-1-one, which allows for the introduction of various nitrogen-containing functional groups via nucleophilic substitution. nih.gov This method has been used to synthesize a range of derivatives, including those bearing amine and azide groups, in good to excellent yields. nih.gov These reactions provide a reliable pathway to new nitrogenous phenalenones that retain the core photosensitizing properties of the parent molecule. nih.gov

| Compound Type | Origin | Structural Feature | Synthetic Precursor/Source | Reference |

|---|---|---|---|---|

| Conio-azasterol | Natural Product | Sterol fused to phenalenone via an NH bridge. | Fungus Coniothyrium cereale | mdpi.com |

| Oxepane-imine-dione derivative | Natural Product | Imine functionality between two carbonyls. | Fungus Coniothyrium cereale | nih.gov |

| 2-(Aminomethyl)-1H-phenalen-1-one | Synthetic | Amine group attached via a methylene (B1212753) bridge. | 2-(Chloromethyl)-1H-phenalen-1-one | nih.gov |

| 2-(Azidomethyl)-1H-phenalen-1-one | Synthetic | Azide group attached via a methylene bridge. | 2-(Chloromethyl)-1H-phenalen-1-one | nih.gov |

Reactivity Profiles and Reaction Mechanisms of 6 Hydroxy 1h Phenalen 1 One

Oxidation and Reduction Pathways

The redox behavior of 6-Hydroxy-1H-phenalen-1-one is a key aspect of its chemistry, influencing its stability and potential applications. The molecule can undergo both oxidation and reduction reactions, often involving the hydroxyl and ketone functional groups.

The oxidation of this compound can be achieved using various oxidizing agents. For instance, treatment with lead dioxide (PbO₂) in a degassed solution results in the quantitative formation of the corresponding oxophenalenoxyl radical. thieme-connect.com However, these radicals can be unstable; attempts to isolate them by solvent evaporation can lead to their degradation back to the parent 6-hydroxyphenalenone. thieme-connect.com The stability of the resulting radical is influenced by substituents on the phenalenone core. Derivatives with bulky groups, such as tert-butyl groups at the 2- and 5-positions, have been shown to form isolable and stable radical species. thieme-connect.com

Cyclic voltammetry studies have been employed to investigate the electrochemical oxidation and reduction of 6-hydroxyphenalenone derivatives. thieme-connect.comuchile.cl These studies reveal that the oxidation and reduction potentials are influenced by the nature of the substituents on the phenalenone ring. While the LUMO levels of a series of 2,5-diaryl-6-hydroxyphenalenones were found to be relatively unaffected by different aryl substituents, the HOMO levels showed more significant variation. thieme-connect.com

The reduction of the phenalenone system can also occur. While specific details on the reduction of this compound are not extensively documented in the provided results, general phenalenone chemistry suggests that the ketone functionality can be reduced to a hydroxyl group. For example, 9-hydroxyphenalenone can be formed by the reduction of the corresponding dione.

Formation of Oxophenalenoxyl Radicals

A significant feature of the reactivity of this compound is its ability to form stable oxophenalenoxyl radicals upon oxidation. thieme-connect.comthieme-connect.com This process involves the removal of a hydrogen atom from the hydroxyl group, leading to a neutral radical species where the unpaired electron is delocalized over the extensive π-system of the phenalenone core. thieme-connect.com

The formation of these radicals can be achieved through chemical oxidation, for example, by using lead dioxide (PbO₂). thieme-connect.comthieme-connect.com The resulting radicals have been characterized by electron paramagnetic resonance (EPR) spectroscopy. thieme-connect.com The stability of these oxophenalenoxyl radicals is highly dependent on the substitution pattern of the phenalenone ring. Early reports indicated that many oxophenalenoxyl radical derivatives were too labile for isolation. thieme-connect.com However, the introduction of sterically demanding groups, such as tert-butyl groups at the 2- and 5-positions, has been a successful strategy to create stable and isolable radicals. thieme-connect.com The highest spin density of the singly occupied molecular orbital (SOMO) is localized at positions 2 and 5, making these positions critical for influencing radical stability. thieme-connect.com

The formation of the oxophenalenoxyl radical from 6-hydroxyphenalenone derivatives is a key aspect of their potential use as molecular switches in single-molecule transport experiments. thieme-connect.com The different redox states of the molecule, including the neutral radical, offer the possibility of switching between different electronic states. thieme-connect.com

Electrophilic Substitution Reactions

The aromatic rings of the this compound scaffold are susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. The position of substitution is directed by the existing substituents on the phenalenone core, particularly the hydroxyl and ketone groups.

For example, in the synthesis of phenalenone derivatives, nitration through electrophilic aromatic substitution on a 9-hydroxy-phenalenone derivative was directed to the 5-position due to the ortho/para directing effect of the hydroxyl group. nih.gov Similarly, bromination using N-bromosuccinimide (NBS) has been successfully employed to introduce bromine atoms onto the phenalenone ring system. nih.gov

The reactivity of the phenalenone nucleus towards electrophiles can be modulated by the substituents present. The hydroxyl group at the 6-position is an activating group and would be expected to direct incoming electrophiles to the ortho and para positions. The synthesis of various substituted phenalenones often involves electrophilic substitution as a key step in building more complex molecular architectures. nih.gov For instance, the synthesis of a sulfonate derivative of phenalenone has been achieved, although controlling the regioselectivity can be challenging under harsh conditions. acs.org

Photochemical and Photophysical Reactivity

This compound and its derivatives exhibit interesting photochemical and photophysical properties, largely centered around their ability to act as photosensitizers. uchile.clresearchgate.net Upon absorption of light, these molecules can transition to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. uchile.clnih.gov This triplet state is key to their photosensitizing activity.

The introduction of substituents onto the phenalenone ring can significantly alter its photophysical behavior. researchgate.net For instance, an alkoxy substituent at the 6-position leads to a redshift in the absorption spectrum. uchile.clresearchgate.net Hydroxy and alkoxy derivatives substituted at the 6-position generally exhibit larger fluorescence quantum yields compared to those substituted at the 3-position. researchgate.netresearchgate.net However, the fluorescence quantum yields of most phenalenone derivatives are generally low. acs.orgresearchgate.net

Singlet Oxygen Generation Mechanisms (Type-II Photosensitization)

A prominent feature of the photochemical reactivity of phenalenones, including this compound derivatives, is their ability to generate singlet oxygen (¹O₂) via a Type-II photosensitization mechanism. uchile.clnih.govnih.gov This process is initiated by the absorption of light by the phenalenone, which promotes it to an excited singlet state. Through intersystem crossing, the molecule transitions to its excited triplet state. nih.gov This triplet-state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen. uchile.clnih.gov

The parent compound, 1H-phenalen-1-one, is a highly efficient singlet oxygen photosensitizer with a quantum yield approaching unity in various solvents. researchgate.netkuleuven.be However, substitutions on the phenalenone skeleton can significantly influence the singlet oxygen quantum yield. nih.govresearchgate.net For instance, the introduction of an amino group at the 6-position can lead to a complete loss of singlet oxygen production. nih.gov In some cases, the addition of a heavy atom like bromine can enhance singlet oxygen generation through the heavy-atom effect, which promotes intersystem crossing. nih.gov The efficiency of singlet oxygen generation is a critical parameter for applications such as photodynamic therapy. uchile.cl

The singlet oxygen generating propensity of various phenalenone derivatives has been investigated, revealing the crucial role of the molecular structure in achieving high yields. uchile.clresearchgate.net The ability of these compounds to produce singlet oxygen has been utilized in photooxygenation reactions, such as the oxidation of anthracene. uchile.clresearchgate.net

Intersystem Crossing Efficiency and Excited State Behavior

The efficiency of intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁) is a critical factor governing the photochemical behavior of this compound and its analogs. For the parent phenalenone, the ISC quantum yield is close to unity, which explains its low fluorescence quantum yield and high efficiency as a singlet oxygen sensitizer. acs.orgrsc.org

Quantum-mechanical investigations into the photophysics of phenalenone have revealed that the lowest excited singlet state is of nπ* character (S₁), and it is nearly degenerate with a triplet state of nπ* character (T₂). rsc.org Another triplet state of ππ* character (T₁) is energetically accessible from S₁. rsc.org This arrangement of excited states facilitates very efficient intersystem crossing. researchgate.netrsc.org The calculated ISC rate for phenalenone is in excellent agreement with experimental values. researchgate.netrsc.org

The introduction of substituents can alter the energies and characters of the excited states, thereby affecting the ISC efficiency. For example, hydroxy and alkoxy derivatives of phenalenone have been found to have smaller singlet oxygen quantum yields than the unsubstituted parent compound, which can be attributed to an increase in non-radiative decay from the singlet excited state. researchgate.net

Photooxygenation Reactions

The ability of this compound and its derivatives to generate singlet oxygen makes them effective catalysts for photooxygenation reactions. uchile.clresearchgate.net In these reactions, the photosensitizer absorbs light and transfers energy to molecular oxygen to form singlet oxygen, which then reacts with a substrate.

Examples of photooxygenation reactions facilitated by phenalenone derivatives include the oxidation of anthracene, the oxy-functionalization of citronellol (B86348) via the Schenck-ene reaction, and the photooxidation of dienes. uchile.clresearchgate.net The efficiency of these reactions is directly related to the singlet oxygen quantum yield of the specific phenalenone derivative used as the photosensitizer. researchgate.net

In some cases, competitive photochemical reactions can occur. For instance, certain phenyl-substituted phenalenones can undergo a photocyclization reaction, which competes with the energy transfer to oxygen and thus reduces the efficiency of photosensitization. researchgate.net

Electrochemical Reaction Mechanisms

The electrochemical behavior of this compound and its derivatives is a subject of detailed study, particularly concerning their oxidation and subsequent reactions. These compounds can undergo complex, multi-step reaction sequences at an electrode surface, often involving a combination of electron transfers and chemical reactions. The specific pathway is highly influenced by factors such as the electrode potential, solvent, and the presence of other reactive species (nucleophiles). sid.iroup.com

The electrochemical oxidation of hydroxylated phenalenones, as well as related catechol and hydroquinone (B1673460) systems, generates highly reactive quinone-type intermediates. sid.iroup.com These electrochemically generated quinones are potent Michael acceptors and readily participate in 1,4-Michael addition reactions with suitable nucleophiles. sid.iroup.comresearchgate.netresearchgate.netoup.com

In the context of phenalenone chemistry, studies on related compounds demonstrate this principle. For instance, the electrochemical oxidation of 4-methylcatechol (B155104) in the presence of various β-diketones, including 3-hydroxy-1H-phenalen-1-one, leads to the formation of new adducts via a Michael addition pathway. oup.comoup.com The electrochemically generated o-quinone of the catechol is attacked by the nucleophilic β-diketone. oup.com Similarly, the oxidation of hydroquinones and catechols in the presence of 3-hydroxy-1H-phenalen-1-one as the nucleophile results in Michael addition reactions, leading to the formation of benzofuran (B130515) derivatives. researchgate.net This indicates that the phenalenone structure itself can act as a potent nucleophile in such reactions. The general mechanism involves the initial electrochemical generation of a reactive species (an E step), which is then attacked by a nucleophile in a chemical step (a C step). sid.ir

The electrochemical reactions of phenalenones and related compounds often proceed through ECE (Electrochemical-Chemical-Electrochemical) or ECEC (Electrochemical-Chemical-Electrochemical-Chemical) mechanisms. sid.irresearchgate.net These multi-step sequences describe the pathway from the initial reactant to the final product.

ECE Mechanism: This mechanism involves an initial electron transfer (E), followed by a reversible or irreversible chemical reaction (C), and a subsequent electron transfer (E) of the newly formed intermediate. sid.irresearchgate.net For example, the oxidation of 4-tert-butylcatechol (B165716) in the presence of a nucleophile can proceed via an ECE mechanism where the initial quinone is formed (E), undergoes a Michael addition (C), and the resulting adduct is then oxidized (E). researchgate.net

ECEC Mechanism: This is an extended pathway involving two electrochemical and two chemical steps. sid.irresearchgate.net After an initial ECE sequence, the product undergoes a further chemical transformation (C), such as a cyclization or elimination reaction, to yield the final stable product. sid.ir The electrochemical oxidation of catechols in the presence of various β-diketones and other C-H acids has been shown to produce hydroxylated benzofurans via an ECEC mechanism. sid.ir Studies on the electrochemical oxidation of dihydroxybenzoic acids in the presence of 3-hydroxy-1H-phenalen-1-one also confirm the operation of ECE and ECEC mechanisms, where the specific pathway depends on the structure of the starting materials. researchgate.net

The following table provides an overview of the mechanistic steps involved in these electrochemical reactions.

| Mechanism Type | Step 1 (E) | Step 2 (C) | Step 3 (E) | Step 4 (C) |

| ECE | Electron Transfer (Oxidation/Reduction) | Chemical Reaction (e.g., Michael Addition) | Electron Transfer (Oxidation/Reduction) | - |

| ECEC | Electron Transfer (Oxidation/Reduction) | Chemical Reaction (e.g., Michael Addition) | Electron Transfer (Oxidation/Reduction) | Chemical Reaction (e.g., Cyclization) |

Thermal and Chemical Stability Considerations in Reaction Pathways

The stability of this compound and its derivatives is a critical factor influencing reaction outcomes and the viability of synthetic pathways. thieme-connect.comthieme-connect.com The phenalenone core is a robust aromatic system, but its reactivity and stability are modulated by substituents and reaction conditions. ontosight.ai

The hydroxyl group at the 6-position significantly influences the molecule's properties. ontosight.ai Research on related 2,5-diaryl 6-hydroxyphenalenones highlights that these molecules can be deprotonated to form a stable anion or oxidized to form a relatively stable oxophenalenoxyl radical. thieme-connect.com However, the stability of these species can be limited. For instance, attempts to crystallize the radical form of one derivative resulted in the reversion to the 6-hydroxyphenalenone structure, indicating the radical's limited long-term stability under those specific conditions. thieme-connect.com

Chemical stability is also a key consideration in synthetic transformations. During the synthesis of a 2,5-diaryl 6-hydroxyphenalenone derivative, harsh reaction conditions, such as using the Lewis acid BBr₃ for ether cleavage, led to the degradation of the desired product, necessitating careful optimization of the reaction pathway to preserve the core structure. thieme-connect.comthieme-connect.com This demonstrates that while the phenalenone skeleton is generally stable, it can be susceptible to degradation under certain chemical environments, particularly in the presence of strong Lewis acids or other reactive reagents. thieme-connect.com

The thermal stability of related phenalenone systems is generally high, as expected for polycyclic aromatic compounds. However, intramolecular reactions can occur under certain conditions. In one synthetic attempt, instead of the desired product, an intramolecular cyclization occurred where the hydroxy group substituted a neighboring fluorine atom, forming a phenaleno[1,2-b]benzofuran derivative. thieme-connect.com This illustrates that reaction pathways can be diverted by competing intramolecular reactions, which are influenced by the molecule's specific substitution pattern and the reaction conditions employed.

The table below summarizes stability considerations for hydroxyphenalenone derivatives based on available literature.

| Factor | Observation | Implication for Reaction Pathways | Source |

| Radical Stability | Oxophenalenoxyl radicals can be generated but may have limited stability, reverting to the parent hydroxyphenalenone. | Reactions involving radical intermediates must account for their potential transient nature. | thieme-connect.com |

| Chemical Stability | Degradation of the phenalenone structure can occur under harsh conditions (e.g., strong Lewis acids like BBr₃). | Reaction conditions must be chosen carefully to avoid decomposition of the target molecule. | thieme-connect.comthieme-connect.com |

| Intramolecular Reactivity | Undesired intramolecular cyclizations can compete with the intended reaction pathway, depending on the substitution pattern. | The design of synthetic routes must consider the potential for competing side reactions. | thieme-connect.com |

Biosynthetic Pathways and Natural Occurrence of Phenalenone Derivatives

Polyketide Biosynthesis of Phenalenones

The biosynthesis of phenalenones follows the polyketide pathway, a major route for the production of a diverse array of natural products in fungi, bacteria, and plants. nih.gov This pathway utilizes simple carboxylic acid building blocks that are sequentially condensed to form a long poly-β-keto chain, which is then folded and cyclized to generate various aromatic structures. sips.org.in

The backbone of phenalenones is assembled from acetate (B1210297) and malonate units. nih.gov Isotope feeding studies have confirmed that the phenalenone core is a heptaketide, meaning it is derived from seven two-carbon units. nih.gov The process is initiated by a starter unit, typically acetyl-CoA, which is derived from an acetate unit. researchgate.net The subsequent chain extension is accomplished through the sequential addition of six malonyl-CoA molecules, which are derived from the carboxylation of acetyl-CoA. sips.org.inresearchgate.net While all the carbon atoms in the final phenalenone structure originate from acetate, malonate serves as the direct donor of the two-carbon units during the chain elongation process. sips.org.in

The linear heptaketide precursor, once assembled, undergoes a series of cyclization reactions to form the tricyclic phenalenone core. nih.govacs.orgnih.govacs.org This process is catalyzed by the product template (PT) domain of a nonreducing polyketide synthase (NR-PKS). nih.govacs.orgnih.gov In the biosynthesis of the phenalenone herqueinone (B1223060), the NR-PKS PhnA catalyzes a C4–C9 aldol (B89426) condensation, which is an unusual cyclization pattern among known PT domains. nih.govacs.orgnih.gov This initial cyclization is followed by a C1–C10 Claisen-like condensation to generate a naphtho-γ-pyrone intermediate called prephenalenone. nih.gov

Following the formation of the core tricyclic structure, the phenalenone molecule can undergo various modifications by tailoring enzymes. These modifications contribute to the vast structural diversity observed in this class of compounds and can include hydroxylation, O-methylation, and prenylation. nih.gov

Enzymatic Mechanisms in Phenalenone Biosynthesis

The biosynthesis of phenalenones is a multi-step process orchestrated by a suite of specialized enzymes. Key among these are nonreducing polyketide synthases and FAD-dependent monooxygenases, which work in concert to construct and modify the phenalenone scaffold.

Nonreducing polyketide synthases (NR-PKSs) are large, multifunctional enzymes that catalyze the biosynthesis of aromatic polyketides. nih.gov These megasynthases are organized into distinct domains, each responsible for a specific catalytic step in the assembly of the polyketide chain. nih.gov A typical NR-PKS involved in phenalenone biosynthesis, such as PhnA, contains a starter-unit:ACP transacylase (SAT), β-ketosynthase (KS), malonyl-CoA:ACP transacylase (MAT), product template (PT), acyl-carrier protein (ACP), and thioesterase/Claisen-like Cyclase (TE/CLC) domains. nih.govresearchgate.net The PT domain plays a crucial role in controlling the regiospecificity of the initial aldol condensation, which dictates the folding pattern of the polyketide chain and ultimately the structure of the resulting aromatic ring system. nih.govacs.orgnih.gov

Flavin adenine (B156593) dinucleotide (FAD)-dependent monooxygenases (FMOs) are a class of enzymes that catalyze the insertion of one atom of molecular oxygen into a substrate. nih.govresearchgate.net In phenalenone biosynthesis, an FMO, designated as PhnB, is essential for the transformation of the NR-PKS product, prephenalenone, into the final phenalenone core. nih.govacs.orgnih.govacs.org This enzyme catalyzes both the C2 aromatic hydroxylation of prephenalenone and the simultaneous opening of the γ-pyrone ring. nih.govacs.orgnih.govacs.org This oxidative rearrangement is a key step that establishes the characteristic phenalenone structure. acs.org

Biosynthetic Gene Clusters and Their Identification

The genes encoding the enzymes responsible for the biosynthesis of a specific natural product are often clustered together on the chromosome of the producing organism. frontiersin.org These biosynthetic gene clusters (BGCs) facilitate the coordinated regulation and expression of all the necessary enzymes for the pathway. nih.gov

In the fungus Penicillium herquei, the biosynthetic gene cluster responsible for the production of the phenalenone herqueinone has been identified and is referred to as the phn cluster. nih.govacs.orgacs.org The identification of this BGC was a crucial step in elucidating the biosynthetic pathway of phenalenones. The phn cluster contains the gene phnA, which encodes the NR-PKS responsible for synthesizing the heptaketide backbone and its initial cyclization, and phnB, which encodes the FAD-dependent monooxygenase that converts prephenalenone to the phenalenone core. nih.govacs.orgacs.orgresearchgate.net The discovery and characterization of this and other phenalenone BGCs provide valuable insights into the genetic basis of phenalenone biosynthesis and open up opportunities for the engineered production of novel phenalenone derivatives. nih.gov

Interactive Data Tables

Table 1: Key Enzymes in Phenalenone Biosynthesis

| Enzyme | Type | Function | Gene | Organism |

|---|---|---|---|---|

| PhnA | Nonreducing Polyketide Synthase (NR-PKS) | Synthesizes and cyclizes the heptaketide backbone to form prephenalenone. nih.govacs.orgnih.govresearchgate.net | phnA | Penicillium herquei nih.govacs.orgacs.org |

Table 2: Building Blocks of Phenalenone Biosynthesis

| Precursor | Role | Origin |

|---|---|---|

| Acetyl-CoA | Starter unit for polyketide chain synthesis. researchgate.net | Acetate metabolism. sips.org.in |

Natural Sources and Ecological Roles of Phenalenone Derivatives

Phenalenones are a class of polycyclic aromatic compounds that have been isolated from a variety of natural sources, including both plants and fungi. Their presence in these organisms is often associated with defense mechanisms, highlighting their significant ecological roles. These compounds are typically produced in response to biotic or abiotic stress, functioning as phytoalexins in plants and exhibiting antimicrobial properties.

Occurrence in Plants (e.g., Musa species, Haemodoraceae)

Phenalenone derivatives are notable secondary metabolites in certain plant families, particularly the Musaceae and Haemodoraceae. Their distribution underscores a potential chemotaxonomic link between these families. nih.gov

In the genus Musa, which includes bananas and plantains, the biosynthesis of phenylphenalenones is induced upon infection by pathogens like Mycosphaerella fijiensis and Fusarium oxysporum. acs.orgacs.org These compounds are found in the leaves, fruits, and rhizomes of infected plants. acs.orgacs.org Research on Musa acuminata has led to the isolation of several complex dimeric phenylphenalenones. nih.gov One such compound is anigorootin, which was first identified in the Haemodoraceae family. nih.gov Its discovery in Musa, along with other dimers like 4'-hydroxy-anigorootin and 3,3'-bis-hydroxyanigorufone, points to a shared metabolic pathway between these plant groups. nih.gov

The Haemodoraceae family, known as the "bloodworts," is another rich source of phenalenone-type pigments. researchgate.net Species like Anigozanthos rufus produce compounds such as hydroxyanigorufone. researchgate.net The co-occurrence of identical and structurally related phenalenone dimers in both Musaceae and Haemodoraceae strongly suggests a close evolutionary relationship. nih.gov Another plant species, the water hyacinth (Eichhornia crassipes), has also been found to produce a unique 8-phenylphenalenone derivative, 2-Hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one. researchgate.netnih.gov

Below is a table summarizing the occurrence of specific phenalenone derivatives in the aforementioned plant species.

| Compound Name | Plant Source | Family | Reference |

| Anigorootin | Musa acuminata, Anigozanthos flavidus | Musaceae, Haemodoraceae | nih.gov |

| 4'-hydroxy-anigorootin | Musa acuminata | Musaceae | nih.gov |

| 3,3'-bis-hydroxyanigorufone | Musa acuminata, Anigozanthos preissii | Musaceae, Haemodoraceae | nih.gov |

| 3,3'-bis-anigorufone | Various Haemodoraceae species | Haemodoraceae | nih.gov |

| Hydroxyanigorufone | Anigozanthos rufus | Haemodoraceae | researchgate.net |

| 2-Hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one | Eichhornia crassipes | Pontederiaceae | researchgate.netnih.gov |

| Irenolone | Musa acuminata | Musaceae | researchgate.net |

| Musanolones | Musa acuminata | Musaceae | researchgate.net |

Isolation from Fungi (e.g., Coniothyrium cereale, Penicillium herquei)

The fungal kingdom is another significant source of diverse phenalenone derivatives. nih.gov These compounds are polyketide-derived metabolites and exhibit a wide range of structural modifications. nih.gov The first isolation of a phenalenone from a fungus was reported in 1955. nih.gov

The marine-derived fungus Coniothyrium cereale, isolated from the green alga Enteromorpha sp., produces a variety of phenalenones. rsc.orgnih.gov Research has led to the characterization of new derivatives alongside known compounds like (-) sclerodin, lamellicolic anhydride, (-) scleroderolide, and (-) sclerodione. rsc.orgnih.gov

Similarly, the fungus Penicillium herquei is a known producer of phenalenones. nih.govresearchgate.net Strains of this fungus, isolated from both soil and marine mangrove environments, have yielded several derivatives, including new compounds like peniciherqueinone and aceneoherqueinones A and B. nih.govresearchgate.net These findings highlight the metabolic plasticity of fungi and their potential as a source for novel natural products.

The table below lists some of the phenalenone derivatives isolated from these fungal species.

| Compound Name | Fungal Source | Environment | Reference |

| (-) Sclerodin | Coniothyrium cereale | Marine | rsc.orgnih.gov |

| Lamellicolic anhydride | Coniothyrium cereale | Marine | rsc.orgnih.gov |

| (-) Scleroderolide | Coniothyrium cereale, Penicillium herquei | Marine | rsc.orgnih.govnih.gov |

| (-) Sclerodione | Coniothyrium cereale | Marine | rsc.orgnih.gov |

| Aceneoherqueinone A | Penicillium herquei | Marine Mangrove | nih.gov |

| Aceneoherqueinone B | Penicillium herquei | Marine Mangrove | nih.gov |

| Peniciherqueinone | Penicillium herquei | Soil | researchgate.net |

Role as Phytoalexins in Plant Defense Mechanisms

Phytoalexins are antimicrobial secondary metabolites that are synthesized de novo by plants in response to stress, particularly pathogen attack. acs.org Phenalenones represent a key class of phytoalexins in certain plants, playing a crucial role in their defense systems. acs.orgnih.gov This defense strategy is economical, as the plant only diverts resources to synthesize these compounds at the site and time of infection. acs.orgurl.edu

In Musa species, the production of phenalenone phytoalexins is a direct response to infection by fungal pathogens like Mycosphaerella fijiensis (causal agent of Black Sigatoka disease) and Fusarium oxysporum (causal agent of Panama disease). acs.orgacs.org These compounds accumulate rapidly in the infected tissues, helping to inhibit the growth and spread of the pathogen. researchgate.net Their defensive role extends beyond fungi; phenalenone-type phytoalexins, such as anigorufone (B158205), have been shown to mediate resistance in banana plants against the burrowing nematode Radopholus similis. nih.govalliancebioversityciat.org The concentration of these compounds is significantly higher in the nematode-induced lesions of resistant banana cultivars compared to susceptible ones. nih.gov

A fascinating aspect of their defensive action is that some phenalenones are phototoxic. acs.orgurl.edu They act as photosensitizers, absorbing light energy and transferring it to molecular oxygen to produce highly reactive singlet oxygen. acs.orgnih.gov This singlet oxygen is a potent oxidizing agent that can damage the cells of invading pathogens, thus providing an effective, light-dependent defense mechanism. acs.orgurl.edu The presence of phenalenone chromophores in phytoalexins suggests that plants can harness solar energy for defense against pathogens. acs.orgnih.gov

| Defense Mechanism | Target Pathogen/Pest | Plant | Key Phenalenone(s) | Reference |

| Antimicrobial/Antifungal | Mycosphaerella fijiensis, Fusarium oxysporum | Musa spp. (Banana) | Phenylphenalenones | acs.orgacs.orgresearchgate.net |

| Antinematode | Radopholus similis | Musa spp. (Banana) | Anigorufone | nih.govalliancebioversityciat.org |

| Phototoxicity (Singlet Oxygen Production) | General Pathogens | Musa spp. (Banana) | Phenylphenalenones | acs.orgnih.govurl.edu |

Advanced Spectroscopic and Computational Characterization of 6 Hydroxy 1h Phenalen 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the unambiguous determination of the molecular structure of 6-Hydroxy-1H-phenalen-1-one. Through the application of one- and two-dimensional NMR techniques, a complete assignment of the proton and carbon signals has been achieved, confirming the connectivity and spatial relationships of the atoms within the molecule.

Proton (¹H) NMR Techniques (e.g., COSY, NOE-difference experiments)

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of the hydrogen atoms. Techniques such as Correlation Spectroscopy (COSY) are instrumental in identifying spin-spin coupling networks between neighboring protons, thereby establishing the connectivity of the proton framework. For instance, COSY experiments on related phenalenone derivatives have been pivotal in assigning adjacent protons on the aromatic rings.

Furthermore, Nuclear Overhauser Effect (NOE) difference experiments can be employed to probe the spatial proximity of protons. While specific NOE data for this compound is not detailed in the available literature, such experiments on analogous compounds have been used to confirm through-space interactions between protons, which is particularly useful in distinguishing between isomers and confirming stereochemistry. For example, in a study on a sulfonated phenalenone derivative, ¹H-¹H spin-decoupling and steady-state NOE-difference experiments were crucial in determining the precise position of the sulfonate group.

Carbon-13 (¹³C) NMR Analysis

Two-Dimensional NMR Methodologies (e.g., HSQC, HMBC)

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra.

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the straightforward assignment of protonated carbons. The HMBC experiment, on the other hand, reveals longer-range correlations (typically over two or three bonds) between protons and carbons. This information is critical for identifying quaternary carbons and for assembling the complete molecular structure by connecting different spin systems identified in the COSY spectrum. For example, the correlation between a proton and a carbonyl carbon in an HMBC spectrum can definitively place that proton in proximity to the carbonyl group. The application of these techniques to various complex organic molecules, including those with similar structural motifs to phenalenone, has been extensively documented and is a standard approach for complete structural elucidation.

Table 1: Representative ¹H and ¹³C NMR Data for a Phenalenone Derivative (2-(Hydroxymethyl)-1H-phenalen-1-one in CDCl₃)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-2 | 7.73 (s, 1H) | - |

| H-3 | - | - |

| H-4 | 7.79 (t, J = 7.7 Hz, 1H) | - |

| H-5 | 7.60 (t, J = 7.6 Hz, 1H) | - |

| H-6 | 8.01 (d, J = 8.3 Hz, 1H) | - |

| H-7 | 8.21 (d, J = 8.0 Hz, 1H) | - |

| H-8 | 8.63 (d, J = 7.3 Hz, 1H) | - |

| H-9 | - | - |

| CH₂ | 4.72 (s, 2H) | 62.29 |

| OH | 3.03 (s, 1H) | - |

| C-1 | - | 185.88 |

| C-2 | - | 138.31 |

| C-3 | - | 137.97 |

| C-3a | - | 131.77 |

| C-4 | - | 129.13 |

| C-5 | - | 127.15 |

| C-6 | - | 127.44 |

| C-6a | - | 131.79 |

| C-7 | - | 130.59 |

| C-8 | - | 135.26 |

| C-9 | - | 127.08 |

| C-9a | - | 132.01 |

| C-9b | - | 126.83 |

Note: This data is for a related compound and serves to illustrate the typical chemical shift ranges and coupling patterns observed in phenalenone systems. The specific assignments for this compound would require dedicated experimental analysis.

Electronic Spectroscopy (UV-Vis) and Photophysical Characterization

Electronic spectroscopy provides valuable insights into the electronic structure and excited-state properties of this compound. The absorption and emission properties are dictated by the nature of the electronic transitions within the molecule.

Absorption Spectra and Electronic Transitions

The UV-Vis absorption spectrum of this compound is characterized by distinct absorption bands corresponding to different electronic transitions. Generally, aromatic ketones like phenalenones exhibit two main types of transitions in the near-UV and visible regions: the lower-energy n→π* transition and the higher-energy π→π* transitions.

The n→π* transition involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. This transition is typically weak (low molar absorptivity, ε) and can be sensitive to the solvent environment. The π→π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system, are generally more intense (high molar absorptivity). The position of the hydroxyl group at the 6-position is known to influence the electronic properties, with studies on related 6-alkoxy phenalenones showing a redshift (a shift to longer wavelengths) in the absorption spectrum. researchgate.net

Fluorescence Quantum Yields and Lifetimes

While the parent 1H-phenalen-1-one is known to have a very low fluorescence quantum yield due to efficient intersystem crossing to the triplet state, the introduction of substituents can significantly alter the photophysical pathways. researchgate.net Research has shown that hydroxy and alkoxy derivatives of phenalenone substituted at the 6-position exhibit larger fluorescence quantum yields compared to those substituted at the 3-position. researchgate.net This suggests that the hydroxyl group at the 6-position enhances the radiative decay pathway from the first excited singlet state.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. Both of these parameters are crucial for understanding the excited-state dynamics and can be influenced by factors such as solvent polarity and the presence of other functional groups. While specific quantitative data for this compound is not provided in the search results, the general trend observed for 6-substituted phenalenones points towards potentially significant fluorescence for this compound.

Table 2: Photophysical Data for Selected Phenalenone Derivatives

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |

| 1H-Phenalen-1-one | Chloroform | - | - | <0.01 |

| 6-Alkoxy Phenalenone Derivative | Various | Red-shifted vs. parent | - | Larger than 3-substituted derivatives researchgate.net |

Note: This table provides a qualitative overview based on the available literature. Precise quantitative data for this compound would require specific experimental measurements.

Time-Resolved Spectroscopy and Singlet Oxygen Emission

Time-resolved spectroscopy is a critical technique for investigating the excited-state dynamics of photosensitizing compounds like this compound. This method allows for the study of transient species and processes that occur on very short timescales following photoexcitation. For phenalenone derivatives, a key application is the direct detection and quantification of singlet oxygen (¹O₂), a highly reactive form of oxygen.

The parent compound, 1H-phenalen-1-one (PN), is a well-established and highly efficient Type II photosensitizer, known for a singlet oxygen quantum yield (ΦΔ) that approaches unity in a wide array of solvents. mdpi.com This near-perfect efficiency makes it a standard reference in photosensitization studies. aminer.org The process involves the absorption of light, leading to an excited singlet state, followed by efficient intersystem crossing to a long-lived triplet state. This triplet state then transfers its energy to ground-state molecular oxygen (³O₂), generating singlet oxygen.

The generation of singlet oxygen is typically monitored by detecting its characteristic phosphorescence emission at approximately 1270 nm. iaea.org Time-resolved experiments often employ a pulsed laser for excitation and a sensitive photodetector to measure the decay of the phosphorescence signal, which allows for the calculation of the singlet oxygen quantum yield. iaea.org

The introduction of substituents onto the phenalenone core, such as the hydroxyl group in this compound, can significantly alter the photophysical properties. Electron-donating groups may cause a red-shift in the absorption spectrum, which is advantageous for applications requiring longer wavelength light. mdpi.com However, these substitutions can also influence the rate of intersystem crossing and other deactivation pathways, potentially leading to a decrease in the singlet oxygen quantum yield compared to the parent compound. mdpi.com

Table 1: Singlet Oxygen Quantum Yield (ΦΔ) of 1H-Phenalen-1-one in Various Solvents This table presents data for the parent compound, 1H-phenalen-1-one, which serves as a benchmark for its derivatives.

| Solvent | Quantum Yield (ΦΔ) |

| Hexafluorobenzene | 0.95 ± 0.05 |

| Toluene | 0.92 |

| Chloroform | 0.98 |

Data sourced from multiple studies. aminer.orgiaea.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed for the detection and characterization of chemical species that have unpaired electrons. This makes it an indispensable tool for studying radical species, such as the radical anion of this compound.

Phenalenone and its derivatives are known to participate in redox reactions, and the formation of radical anions is a key feature of their chemistry. The 9-hydroxy-1H-phenalen-1-one isomer, for instance, is known to form a stable radical anion. These radical species can be generated electrochemically or through chemical reduction.

In an EPR experiment, a sample is placed in a strong magnetic field and irradiated with microwave radiation. The absorption of microwaves induces transitions between the electron spin energy levels, which have been split by the magnetic field (Zeeman effect). The resulting EPR spectrum provides detailed information about the electronic structure of the radical. Key parameters derived from the spectrum include the g-factor, which is characteristic of the radical's environment, and hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H). Analysis of these parameters can help identify the radical species and map the distribution of the unpaired electron's spin density across the molecule.

While specific EPR studies on the 6-hydroxy isomer are not widely documented, the known behavior of related phenalenone compounds confirms that EPR is the definitive method for confirming the generation of its radical anion and characterizing its electronic properties.

Mass Spectrometry (MS) for Molecular Confirmation and Isotopic Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is routinely employed for the confirmation of molecular weight, determination of elemental composition, and elucidation of chemical structures through fragmentation analysis.

For this compound (C₁₃H₈O₂), high-resolution mass spectrometry (HRMS) can be used to confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion. The theoretical exact mass of this compound is approximately 196.0524 g/mol . HRMS can distinguish this from other compounds with the same nominal mass but different elemental formulas. The technique is also sensitive enough to resolve the isotopic pattern arising from the natural abundance of ¹³C, providing further confirmation of the number of carbon atoms in the molecule.

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented, and the resulting pattern of fragment ions serves as a "fingerprint." For aromatic systems like phenalenone, the fused ring structure provides significant stability, typically resulting in a prominent molecular ion peak (M⁺·). Subsequent fragmentation would likely involve the loss of small, stable neutral molecules. Common fragmentation pathways for aromatic ketones can include the loss of carbon monoxide (CO, 28 Da) or a formyl radical (CHO, 29 Da). The analysis of these fragmentation patterns provides valuable information for structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional map of the electron density within the crystal can be calculated. From this map, the positions of the individual atoms can be determined, and the complete molecular structure can be modeled.

For this compound, an X-ray crystal structure would reveal the planarity of the fused aromatic ring system and the precise geometry of the ketone and hydroxyl functional groups. Furthermore, it would provide crucial insights into the packing of the molecules in the crystal lattice and detail any intermolecular hydrogen bonding involving the hydroxyl group, which governs the compound's solid-state properties. Based on available literature, a specific crystal structure determination for this compound has not been reported.

Electrochemical Characterization Techniques

Electrochemical techniques are used to investigate the redox properties of molecules, providing information on their ability to accept or donate electrons and the stability of the resulting charged species.

Cyclic voltammetry (CV) is the most widely used technique for rapidly probing the redox behavior of a compound. It involves scanning the potential of an electrode linearly with time and measuring the resulting current. A voltammogram plots this current versus the applied potential.

When applied to this compound, CV can be used to determine its reduction and oxidation potentials. Given the electron-accepting nature of the phenalenone core, a reduction process corresponding to the formation of a radical anion is expected. The potential at which this occurs provides a measure of the compound's electron affinity. The shape and characteristics of the CV wave (e.g., the separation between the cathodic and anodic peak potentials) can indicate the reversibility and kinetic properties of the electron transfer process. A reversible wave suggests that the generated radical anion is stable on the timescale of the CV experiment.

Controlled-potential coulometry is an electrochemical technique used to determine the total number of electrons (n) transferred during a redox reaction. This method is often used as a follow-up to cyclic voltammetry to gain a more complete understanding of the reaction mechanism.

In this experiment, the potential of the working electrode is held constant at a value where the desired electrochemical reaction occurs (as determined by CV), and the total charge (in coulombs) that passes through the solution is measured over time until the reaction is complete. By applying Faraday's law, this total charge can be directly related to the number of moles of the reactant consumed and, crucially, the number of electrons transferred per molecule. For this compound, coulometry could be used to definitively confirm that the first reduction step is a one-electron process, corresponding to the formation of the radical anion (C₁₃H₈O₂ + e⁻ → [C₁₃H₈O₂]⁻·).

Computational Chemistry and Theoretical Investigations

Computational chemistry provides powerful tools to investigate the electronic structure, reactivity, and potential biological interactions of this compound at the molecular level. These theoretical approaches complement experimental data, offering insights that can be difficult to obtain through laboratory methods alone. Techniques such as Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and molecular dynamics simulations are instrumental in elucidating the fundamental properties of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine its optimized molecular geometry, electronic properties, and reactivity descriptors.

The optimized geometry provides the most stable three-dimensional arrangement of atoms, from which various electronic properties can be calculated. Key outputs from DFT calculations include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial in understanding the molecule's chemical reactivity.

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity. These descriptors include:

Chemical Hardness (η): Represents the resistance to a change in electron distribution. A higher value indicates greater stability.

Chemical Potential (μ): Describes the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

The examination of these reactivity descriptors suggests that the compound's reactivity can be tuned by substitutions on the phenalenone ring system.

| Parameter | Description |

|---|---|

| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | A measure of the molecule's resistance to deformation or change in its electron cloud. |

| Chemical Potential (μ) | Related to the escaping tendency of an electron from the system. |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. This method is particularly valuable for predicting and interpreting UV-Visible absorption spectra. By calculating the vertical excitation energies, TD-DFT can identify the electronic transitions responsible for the observed absorption bands. For this compound, TD-DFT calculations can elucidate the nature of its low-energy electronic transitions, which are often of a π → π* character, involving the delocalized electron system of the phenalenone core. These calculations provide insights into the photophysical behavior of the molecule. researchgate.net The choice of functional, such as CAM-B3LYP, is crucial for obtaining accurate excitation energies, especially for systems that may exhibit charge-transfer character in their excited states. scispace.com

| Parameter | Description |

|---|---|

| Vertical Excitation Energies | The energy required for an electronic transition from the ground state to an excited state without a change in geometry. |

| Oscillator Strengths | A dimensionless quantity that expresses the probability of a particular electronic transition. |

| UV-Vis Spectra Simulation | Theoretical prediction of the absorption spectrum based on calculated excitation energies and oscillator strengths. |

| Nature of Electronic Transitions | Identification of the molecular orbitals involved in the electronic transitions (e.g., π → π, n → π). |

Molecular Dynamics Simulations